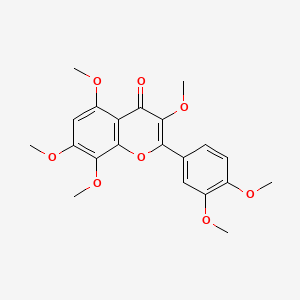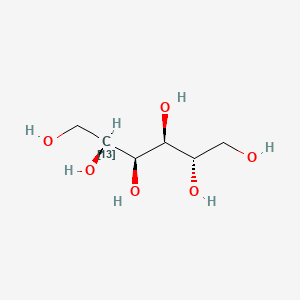
L-Sorbitol-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Sorbitol-13C-1 is a stable isotope-labeled compound, specifically a 13C-labeled form of L-Sorbitol. This compound is used primarily in scientific research as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes like 13C into drug molecules allows for precise tracking and analysis in various biochemical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Sorbitol-13C-1 is synthesized by incorporating the 13C isotope into the L-Sorbitol molecule. The process typically involves the catalytic hydrogenation of glucose in the presence of a 13C-labeled hydrogen source . The reaction is carried out under mild conditions using a catalyst such as Raney nickel, which facilitates the transfer of hydrogen atoms to the glucose molecule, converting it into sorbitol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and advanced catalytic systems to ensure high yield and purity of the labeled compound. The reaction conditions are optimized to maintain the integrity of the 13C label while achieving efficient conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
L-Sorbitol-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of sorbitol, such as sorbitol aldehydes, ketones, and substituted sorbitol compounds .
Aplicaciones Científicas De Investigación
L-Sorbitol-13C-1 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Sorbitol-13C-1 involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The labeled carbon atom allows researchers to track the molecule’s journey through different biochemical processes using techniques like NMR spectroscopy . The primary molecular targets include enzymes involved in carbohydrate metabolism, such as sorbitol dehydrogenase .
Comparación Con Compuestos Similares
Similar Compounds
D-Sorbitol: A naturally occurring isomer of L-Sorbitol, commonly used as a sweetener and in medical applications.
Mannitol: Another sugar alcohol similar to sorbitol, used in medical and industrial applications.
Uniqueness of L-Sorbitol-13C-1
This compound is unique due to its 13C labeling, which allows for precise tracking and analysis in scientific studies. This feature distinguishes it from other similar compounds like D-Sorbitol and Mannitol, which do not have the isotope label and thus lack the same level of analytical precision .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i3+1/t3-,4+,5+,6+/m1 |
Clave InChI |
FBPFZTCFMRRESA-DAUVPXOXSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H]([13C@@H](CO)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


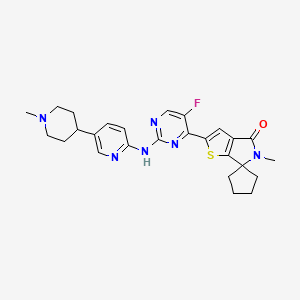
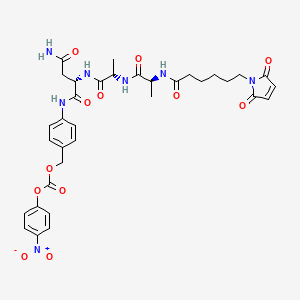
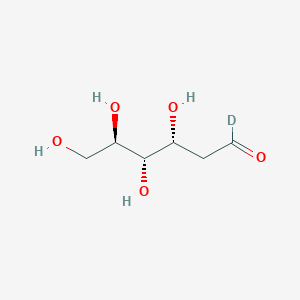

![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
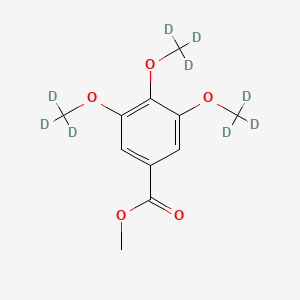
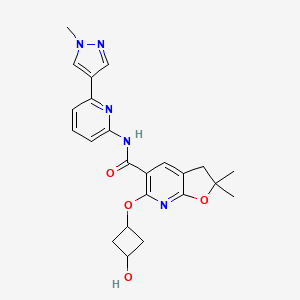


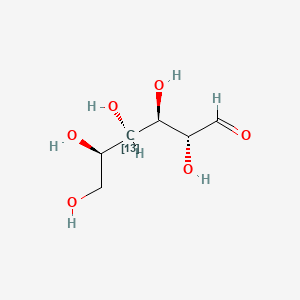
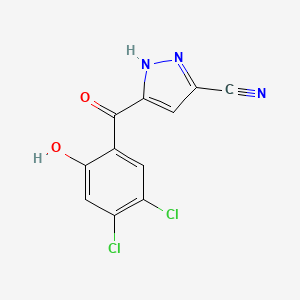
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
